molecular formula C20H21ClN2O3 B5024965 1-(3-Chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione

1-(3-Chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B5024965
M. Wt: 372.8 g/mol
InChI Key: PWOZLHSFGXPZNH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3-chloro-4-methylphenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the 2-(4-methoxyphenyl)ethyl group: This can be done through an amination reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}pyrrolidine-2,5-dione
  • 1-(3-Chloro-4-methylphenyl)-3-{[2-(4-methylphenyl)ethyl]amino}pyrrolidine-2,5-dione

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from similar compounds that might have different substituents.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-3-6-15(11-17(13)21)23-19(24)12-18(20(23)25)22-10-9-14-4-7-16(26-2)8-5-14/h3-8,11,18,22H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOZLHSFGXPZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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